3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a unique structure that includes an imidazolium core. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with a suitable alkylating agent under controlled conditions. One common method involves the use of acetic anhydride and thionyl chloride in a multi-step process . The reaction conditions often require careful temperature control and the use of anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
For industrial production, the process is scaled up using larger reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The final product is typically purified using distillation or crystallization methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, acetic anhydride, and sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazolium compounds.
Scientific Research Applications
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The imidazolium core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: This compound has a similar structure but with a piperazine core instead of an imidazolium core.
5-Aryl-4-Acyl-3-Hydroxy-1-[2-(2-Hydroxyethoxy)ethyl]-3-Pyrrolin-2-Ones: These compounds share the hydroxyethoxyethyl group but have different core structures.
Uniqueness
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific interactions with molecular targets are required.
Properties
CAS No. |
444723-70-0 |
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Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-[2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)ethoxy]ethanol;chloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-2-3-10(8-9)4-6-12-7-5-11;/h2-3,11H,4-8H2,1H3;1H |
InChI Key |
QHMXMNXVNDMGNS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)CCOCCO.[Cl-] |
Origin of Product |
United States |
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